molecular formula C14H19NO B6239623 N-phenylcycloheptanecarboxamide CAS No. 18208-28-1

N-phenylcycloheptanecarboxamide

Cat. No.: B6239623
CAS No.: 18208-28-1
M. Wt: 217.3
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Description

N-phenylcycloheptanecarboxamide: is an organic compound characterized by a seven-membered carbon ring with a phenyl group attached to the nitrogen atom of the carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylcycloheptanecarboxamide typically involves the reaction of cycloheptanecarboxylic acid with aniline in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with aniline to form the desired amide.

    Cycloheptanecarboxylic acid: is first converted to using thionyl chloride.

  • The resulting cycloheptanecarbonyl chloride is then reacted with aniline in the presence of a base such as pyridine to yield This compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-phenylcycloheptanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-phenylcycloheptanecarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group, resulting in N-phenylcycloheptanamine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: N-phenylcycloheptanecarboxylic acid.

    Reduction: N-phenylcycloheptanamine.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

N-phenylcycloheptanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals due to its structural similarity to bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-phenylcycloheptanecarboxamide exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.

Comparison with Similar Compounds

N-phenylcycloheptanecarboxamide can be compared with other cyclic amides such as:

    N-phenylcyclohexanecarboxamide: Similar structure but with a six-membered ring, leading to different steric and electronic properties.

    N-phenylcyclooctanecarboxamide:

Uniqueness: : The seven-membered ring in this compound provides a balance between ring strain and flexibility, making it a unique scaffold for various chemical and biological applications.

Similar Compounds

  • N-phenylcyclohexanecarboxamide
  • N-phenylcyclooctanecarboxamide
  • N-phenylcyclopentanecarboxamide

Properties

CAS No.

18208-28-1

Molecular Formula

C14H19NO

Molecular Weight

217.3

Purity

0

Origin of Product

United States

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